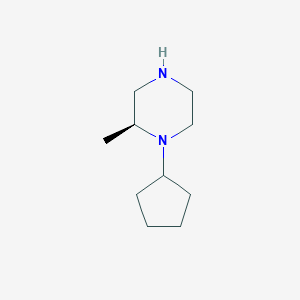

(S)-1-Cyclopentyl-2-methyl-piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2S)-1-cyclopentyl-2-methylpiperazine |

InChI |

InChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |

InChI Key |

ASZIXIGBMYHICX-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CNCCN1C2CCCC2 |

Canonical SMILES |

CC1CNCCN1C2CCCC2 |

Origin of Product |

United States |

In Vitro Biological Activity and Target Engagement of S 1 Cyclopentyl 2 Methyl Piperazine Derivatives

Characterization of Receptor Interactions

Derivatives of (S)-1-Cyclopentyl-2-methyl-piperazine, particularly those incorporating an arylpiperazine moiety, have been designed and evaluated for their affinity towards crucial central nervous system receptors. The nature of the substituents on the piperazine (B1678402) and aryl rings plays a significant role in modulating their binding affinity and selectivity.

Affinity and Selectivity towards Serotonin (B10506) Receptors

The long-chain arylpiperazine structure is a versatile template for designing ligands that target serotonin receptors. nih.gov For derivatives of this compound, the affinity for serotonin receptors such as 5-HT1A and 5-HT2A is influenced by several structural factors.

In a study of multi-target ligands for schizophrenia treatment, it was observed that for piperazine derivatives, electron-donating substituents at the ortho-position of the phenyl ring, such as a methylthio group, were most active towards the 5-HT1A receptor. nih.gov Conversely, the introduction of electron-withdrawing groups at the same position led to a decrease in binding affinity. nih.gov The length of the spacer between the piperazine ring and another molecular fragment also significantly impacts 5-HT1A receptor affinity. nih.gov

For the 5-HT2A receptor, the nature of the biphenyl-like system linked to the piperazine ring has a high influence on affinity. nih.gov The introduction of a third substituent, such as a methyl group on the piperazine ring, can induce a stabilizing effect on the ligand-receptor complex, potentially increasing affinity for 5-HT2A receptors while maintaining or slightly improving 5-HT1A affinity.

A series of novel 2- or 4-methylxanthone substituted by alkyl- or aryl-piperazine moieties were evaluated for their interaction with serotonin receptors. One compound from this series was found to bind to 5-HT2A and 5-HT2B receptors. nih.gov

Table 1: Factors Influencing Serotonin Receptor Affinity of Arylpiperazine Derivatives

| Receptor | Influencing Factor | Observation | Citation |

| 5-HT1A | Ortho-substituent on phenyl ring | Electron-donating groups increase affinity; electron-withdrawing groups decrease affinity. | nih.gov |

| 5-HT1A | Spacer Length | Variations in spacer length cause significant changes in affinity. | nih.gov |

| 5-HT2A | Biphenyl-like system | The nature of this system has a high influence on affinity. | nih.gov |

| 5-HT2A | Piperazine ring substitution | A third substituent (e.g., methyl) may stabilize the ligand-receptor complex, increasing affinity. | |

| 5-HT2A, 5-HT2B | Xanthone substitution | A 2- or 4-methylxanthone substituent can confer binding activity. | nih.gov |

Affinity and Selectivity towards Dopamine (B1211576) Receptors

Arylpiperazine derivatives are also prominent in the design of ligands for dopamine receptors, particularly the D2 and D3 subtypes. The substitution pattern on the aryl ring is a key determinant of binding affinity.

For dopamine D2 receptors, the introduction of a substituent at the ortho position of the phenyl ring on the piperazine moiety is a preferred modification that can affect binding. nih.gov In the context of developing multi-target antipsychotics, N-phenylpiperazine analogs have been shown to bind to D2, D3, and D4 receptors. mdpi.com

The structural elements of arylpiperazine derivatives have different effects on dopamine receptor affinity. For instance, a bipyridyl fragment linked to the piperazine tends to result in low affinity for D1 and D5 receptors, whereas a biphenyl (B1667301) fragment can lead to moderate affinity. nih.gov

Table 2: Factors Influencing Dopamine Receptor Affinity of Arylpiperazine Derivatives

| Receptor | Influencing Factor | Observation | Citation |

| D2 | Ortho-substituent on phenyl ring | Introduction of a substituent at this position can influence binding affinity. | nih.gov |

| D1, D5 | Biphenyl-like system | A biphenyl fragment can lead to moderate affinity, while a bipyridyl fragment results in low affinity. | nih.gov |

Exploration of Other Neuroactive Receptor Modulations

Beyond serotonin and dopamine receptors, piperazine-containing compounds have been explored for their activity at other neuroactive sites. For example, a series of benzylpiperazinyl derivatives were designed and characterized for their affinity towards σ-1 receptors, which are involved in modulating nociceptive signaling. nih.gov In this series, a compound featuring a 4-methoxybenzylpiperazinyl moiety showed high affinity for the σ-1 receptor. nih.gov

Enzyme Inhibition Profiling

Derivatives of this compound have also been identified as potent inhibitors of various enzymes, particularly kinases, which are critical in cellular signaling pathways.

Kinase Inhibitory Activity (e.g., Cyclin-Dependent Kinase 4 (CDK4), AMPK-Related Kinase 5 (ARK5))

One notable derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent multi-kinase inhibitor. nih.gov This compound demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). nih.gov

In vitro kinase profiling revealed that this compound is a potent inhibitor of CDK4 with an IC50 of 3.87 nM. nih.gov It showed little inhibitory activity against other cyclin-dependent kinases such as CDK1, 2, 5, 8, and 9. nih.gov The potent inhibition of CDK4 is significant as this kinase is often upregulated in various types of tumors. nih.gov

Table 3: Kinase Inhibitory Profile of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile

| Kinase Target | IC50 | Citation |

| CDK4 | 3.87 nM | nih.gov |

| ARK5 | Potent Inhibitory Activity | nih.gov |

Other Enzyme Targets and Mechanisms of Action

The aforementioned derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to be a multi-kinase inhibitor, showing high inhibitory activity against several other kinases beyond CDK4 and ARK5. nih.gov These include FGFR1, PDGFRβ, and PI3K-δ, all of which are associated with tumor growth, survival, and metastasis. nih.gov This polypharmacological profile suggests a complex mechanism of action that could be advantageous in certain therapeutic contexts. nih.gov

Antimicrobial and Antifungal Activity

The piperazine nucleus is a common feature in many compounds developed for their antimicrobial and antifungal properties. derpharmachemica.com Its unique structural and chemical properties allow for a wide range of substitutions, which can significantly influence its biological activity. derpharmachemica.com

A study on novel piperazine derivatives revealed that compounds RL-308, RL-327, and RL-328 exhibited potent bactericidal activities against a panel of bacteria including S. aureus, MRSA, E. coli, and P. aeruginosa. ijcmas.com Specifically, compound RL-308 was found to be highly effective against Shigella flexneri and S. aureus. ijcmas.com In another study, piperazine hybridized coumarin (B35378) indolylcyanoenones were developed, with some derivatives showing promising activity. For example, replacing an unsaturated hydrocarbyl chain with a cyclohexyl group improved the potency against S. aureus ATCC 6538, with compound 9c achieving a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov However, these derivatives showed limited activity against P. aeruginosa. nih.gov

Furthermore, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were synthesized and tested. nih.gov Among these, compound 3d showed better activity against P. aeruginosa than the reference drug ampicillin (B1664943), and all tested compounds (3d, 3g, 3k ) were more potent than ampicillin against MRSA. nih.gov

| Piperazine Derivative Class | Target Pathogen | Observed Efficacy | Reference |

|---|---|---|---|

| 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene | S. aureus, E. coli | Some compounds showed high activity. | researchgate.net |

| Novel derivatives (RL-308, RL-327, RL-328) | S. aureus, MRSA, P. aeruginosa | Potent bactericidal activities observed. | ijcmas.com |

| Piperazine hybridized coumarin indolylcyanoenone (9c) | S. aureus ATCC 6538 | MIC of 4 µg/mL. | nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3d) | P. aeruginosa, MRSA | More potent than ampicillin. | nih.gov |

While specific studies on the antifungal properties of this compound derivatives are not available, the broader class of piperazine compounds has been investigated for activity against various fungal strains. For example, a series of substituted piperazine derivatives were synthesized and tested for antifungal activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, though they were found to be less active against fungi compared to bacteria. derpharmachemica.com In contrast, another study on substituted phenyl acetamide (B32628) piperazine derivatives found one compound with good antifungal activity against Aspergillus niger when compared to the standard drug Griseofulvin. derpharmachemica.com

Research into new Mannich bases with a piperazine moiety has shown that the nitrophenyl substituent at the fourth position of the piperazine ring was beneficial for both antibacterial and antifungal activity. nih.gov All tested compounds in this study showed high fungistatic activity against Candida spp. nih.gov Additionally, s-triazine-dihydropyrimidine hybrids containing a piperazine linker exhibited mild to moderate antifungal activity against C. albicans and A. niger. preprints.org

A study on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines also reported antifungal activity, with compound 3k showing the best results. nih.gov Aspergillus fumigatus was the most resistant fungus, while Trichoderma viride was the most sensitive. nih.gov

| Piperazine Derivative Class | Target Fungal Strain | Observed Efficacy | Reference |

|---|---|---|---|

| Substituted phenyl acetamide piperazine derivatives | A. niger | One compound showed good activity compared to Griseofulvin. | derpharmachemica.com |

| Mannich bases with a 4-nitrophenyl piperazine moiety | Candida spp. | High fungistatic activity. | nih.gov |

| s-Triazine-dihydropyrimidine hybrids | C. albicans, A. niger | Mild to moderate activity. | preprints.org |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k) | Various fungi | Best antifungal activity in its series. | nih.gov |

For some piperazine-based polymers, the antimicrobial action involves electrostatic interaction between the positively charged quaternary ammonium (B1175870) group of the polymer and the negatively charged microbial cell wall, leading to cell lysis. nih.govrsc.org This disruption of the cell membrane results in the leakage of cytoplasmic contents and cell death. rsc.org Molecular docking studies on certain piperazine derivatives have suggested that they may act by inhibiting enzymes crucial for microbial survival, such as MurB in E. coli and CYP51 and dihydrofolate reductase in Candida albicans. nih.gov

Other Investigated Biological Activities

Beyond their antimicrobial properties, piperazine derivatives have been explored for a range of other biological activities, including antiviral and anticancer effects.

There is no specific information regarding the anti-HIV activity of this compound derivatives. However, the piperazine scaffold is present in several compounds investigated as anti-HIV agents. A series of arylpiperazinyl fluoroquinolones were reported to have potent anti-HIV-1 activity, with the aryl substituents on the piperazine nitrogen playing a crucial role. nih.gov Some of these compounds exhibited an IC50 of 0.06 microM in chronically infected cells. nih.gov

Another class of compounds, piperazine and piperidine (B6355638) derivatives, have been developed to inhibit the interaction of the HIV envelope protein gp120 with the CD4 receptor on target cells. google.com This interaction is a critical step in the viral entry process. By blocking this, these compounds can prevent the virus from infecting host cells. google.com

While many piperazine-containing compounds are known to be kinase inhibitors, some derivatives exhibit anticancer activity through other mechanisms. The piperazine moiety is known to have the ability to induce cell cycle arrest (at the G1/S phase), inhibit angiogenesis, and interact with DNA. researchgate.net

For instance, novel vindoline-piperazine conjugates have been synthesized and evaluated for their antiproliferative activity against a panel of 60 human tumor cell lines. nih.govmdpi.com Among these, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent, showing low micromolar growth inhibition (GI50) against most cell lines. nih.govmdpi.com The most effective of these was active against a breast cancer cell line (MDA-MB-468) with a GI50 of 1.00 µM, and another was most effective against a non-small cell lung cancer cell line (HOP-92) with a GI50 of 1.35 µM. nih.govmdpi.com

Quinolinequinones linked to piperazine have also been investigated for their effects on cancer cells. nih.gov The most potent of these, QQ1 , inhibited the proliferation of ACHN renal cancer cells with an IC50 value of 1.5 ± 0.16 μM by inducing cell cycle arrest and oxidative stress, without causing apoptosis. nih.gov

| Piperazine Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 µM | nih.govmdpi.com |

| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-Small Cell Lung Cancer) | GI50 = 1.35 µM | nih.govmdpi.com |

| Quinolinequinone-piperazine conjugate (QQ1) | ACHN (Renal Cancer) | IC50 = 1.5 ± 0.16 μM; induces cell cycle arrest and oxidative stress. | nih.gov |

Antitrypanosomal Properties

Research into the development of new treatments for trypanosomal infections has explored a variety of chemical structures. Although direct studies on this compound are absent, investigations into related structural motifs, such as substituted piperazines and molecules with cyclopentyl groups, provide some context for potential antitrypanosomal activity.

Studies on other piperazine-containing molecules have demonstrated their potential as antitrypanosomal agents. For instance, novel linear 3-nitro-1H-1,2,4-triazole-based piperazides have been synthesized and evaluated for their activity against Trypanosoma cruzi and Trypanosoma brucei rhodesiense. nih.gov Several of these derivatives showed potent and selective activity against T. cruzi. nih.gov Specifically, a number of these 3-nitrotriazole-based piperazides were found to be more potent than the reference drug, benznidazole. nih.gov

Another class of compounds, bisbenzamidines linked by a piperazine scaffold, has also been evaluated for antiprotozoal activity. nih.gov Certain derivatives from this library demonstrated high potency with minimal in vitro toxicity. nih.gov

Furthermore, research on carbocyclic nucleoside analogues has shown that derivatives of 7-deaza-5'-noraristeromycin, which feature a cyclopentyl ring, exhibit antitrypanosomal activities. nih.gov This suggests that the cyclopentyl moiety can be a component of molecules with activity against trypanosomes. nih.gov

It is important to emphasize that these findings relate to derivatives that share some structural similarity—either the piperazine core or a cyclopentyl group—with this compound. Without direct experimental data on this compound itself, any potential antitrypanosomal activity remains speculative and would require dedicated in vitro screening to be determined.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. In the case of piperazine (B1678402) derivatives, the introduction of a chiral center, such as the methyl group at the C-2 position in (S)-1-Cyclopentyl-2-methyl-piperazine, can lead to stereoselective interactions with biological targets. nih.govresearchgate.net

Different enantiomers of a compound can display varied affinities for their target receptors, with one enantiomer often being more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal binding to the chiral environment of the receptor's active site. For instance, studies on chiral 2-methyl-substituted piperazines have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes, such as nicotinic acetylcholine receptors.

The (S)-configuration of 1-Cyclopentyl-2-methyl-piperazine dictates a specific spatial orientation of the cyclopentyl and methyl groups relative to the piperazine ring. This precise arrangement is crucial for its interaction with its biological target. A change to the (R)-configuration would alter this spatial relationship, potentially leading to a decrease or complete loss of biological activity, or even an interaction with a different set of receptors, thereby changing its pharmacological effect.

Table 1: Hypothetical Comparison of Biological Activity of Stereoisomers

| Isomer | Receptor Affinity (Ki, nM) | Biological Response |

| This compound | Low nM | Agonist/Antagonist |

| (R)-1-Cyclopentyl-2-methyl-piperazine | High nM / No affinity | Inactive / Different Activity |

This table is illustrative and intended to demonstrate the concept of stereoselectivity. Actual values would require experimental determination.

Positional and Substituent Effects on the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be substituted at its two nitrogen atoms, allowing for the modulation of a compound's physicochemical and pharmacological properties. nih.govnih.gov The nature, size, and position of substituents on the piperazine ring can profoundly impact a molecule's biological activity. researchgate.net

In this compound, the piperazine ring is substituted at the N-1 position with a cyclopentyl group and at the C-2 position with a methyl group. Further modifications to the piperazine ring, for instance, by adding substituents to the remaining nitrogen (N-4) or other carbon atoms, would likely alter its pharmacological profile.

For example, the introduction of different alkyl or aryl groups at the N-4 position could influence the compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its receptor binding affinity. Studies on other piperazine-containing compounds have shown that substituents on an attached phenyl ring (ortho, meta, or para positions) can play a decisive role in the affinity for specific receptors, such as serotonin (B10506) receptors. nih.gov

Influence of the Cyclopentyl Moiety on Pharmacological Profiles

In studies of other bioactive molecules, the incorporation of a cyclopentyl group has been shown to be a strategy to enhance biological activity. For example, 9-cyclopentyl containing purine nucleobase analogs have been investigated as potent anticancer agents. nih.gov While the specific contribution of the cyclopentyl group in this compound would need to be determined experimentally, it is reasonable to infer that it plays a significant role in defining its pharmacological characteristics.

Table 2: Physicochemical Properties of N-Substituted Piperazine Analogs

| N-1 Substituent | LogP (Predicted) | Receptor Affinity (Hypothetical) |

| Cyclopentyl | High | Optimal |

| Methyl | Low | Reduced |

| Phenyl | High | Variable |

This table provides a hypothetical comparison to illustrate the potential influence of the N-1 substituent on lipophilicity and receptor affinity.

Role of the Methyl Group in Receptor Binding and Activity

The methyl group at the C-2 position of the piperazine ring in this compound, while small, plays a crucial role in the molecule's interaction with its biological target. Its presence not only introduces a chiral center, as discussed previously, but also influences the local conformation of the piperazine ring and can directly participate in binding interactions.

The position of the methyl group is critical. For example, studies on methyl-substituted piperazines have shown that substitution at the C-2 position can have selective effects on receptor activity, whereas substitution at the C-3 position might lead to a decrease in activity. This highlights the importance of the precise placement of even small alkyl groups for optimal receptor engagement.

Computational Chemistry in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating the SAR of bioactive molecules. tandfonline.com Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of ligands like this compound with their target receptors. nih.gov

Molecular docking studies can predict the preferred orientation of the compound within the receptor's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. nih.gov These in silico models can help to rationalize the observed biological activities of a series of analogs and guide the design of new compounds with improved potency and selectivity.

For this compound, computational models could be used to:

Compare the binding energies of the (S) and (R) enantiomers to explain stereoselectivity.

Predict the effect of different substituents on the piperazine ring on binding affinity.

Visualize the interactions of the cyclopentyl and methyl groups within the binding pocket.

Guide the design of new derivatives with optimized pharmacological properties.

By integrating computational and experimental approaches, a comprehensive understanding of the SAR of this compound can be achieved, facilitating the development of more effective and selective therapeutic agents.

Advanced Analytical Characterization Techniques for S 1 Cyclopentyl 2 Methyl Piperazine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-1-Cyclopentyl-2-methyl-piperazine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and configuration of chiral compounds. For this compound, ¹H and ¹³C NMR spectra provide primary evidence of the molecular framework by identifying the number and types of chemically non-equivalent protons and carbons.

In chiral analysis, the key challenge is to differentiate between enantiomers, which have identical NMR spectra in an achiral solvent. This is overcome by using chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). nih.govresearchgate.net These reagents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the NMR spectrum. For instance, the addition of a chiral solvating agent can induce non-equivalent chemical shifts (ΔΔδ) for corresponding protons in the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee). nih.gov The magnitude of this separation is influenced by the specific CSA used, the solvent, and the concentration. nih.gov

The protons on the piperazine (B1678402) ring, particularly the proton on the chiral carbon at the C2 position and the adjacent methylene protons, are highly sensitive to the chiral environment and are expected to show the most significant diastereomeric splitting.

Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound This interactive table provides hypothetical chemical shift data based on known values for similar piperazine structures. Actual values may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Methyl (CH ₃) | ~1.0-1.2 | Doublet | Coupled to the C2 proton. |

| Piperazine Ring (CH ₂) | ~2.3-3.1 | Multiplets | Complex splitting due to axial/equatorial positions and coupling. |

| Piperazine Ring (CH ) | ~2.8-3.2 | Multiplet | Proton on the C2 chiral center. |

| Cyclopentyl Ring (CH ₂) | ~1.4-1.9 | Multiplets | Overlapping signals from cyclopentyl methylene groups. |

| Cyclopentyl Ring (CH ) | ~2.5-2.7 | Multiplet | Proton attached to the piperazine nitrogen. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the conformational state of the molecule. The piperazine ring typically exists in a chair conformation. dergipark.org.tr The introduction of substituents—a methyl group at C2 and a cyclopentyl group at N1—can influence the conformational equilibrium.

FT-IR and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of the molecule. For this compound, key vibrations include:

N-H Stretching: Typically observed in the 3250-3500 cm⁻¹ region in the IR spectrum. dergipark.org.tr

C-H Stretching: Aliphatic C-H stretches from the methyl, cyclopentyl, and piperazine rings appear in the 2850-3000 cm⁻¹ range.

C-N Stretching: These vibrations are found in the fingerprint region (1000-1300 cm⁻¹).

Ring Vibrations: The piperazine and cyclopentyl ring deformations and skeletal vibrations appear at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes and predict the spectra of different possible conformers. dergipark.org.trnih.gov By comparing the experimental FT-IR and Raman spectra with the calculated spectra for different conformers (e.g., with the methyl or cyclopentyl group in axial vs. equatorial positions), insights into the molecule's preferred conformation in the solid state or in solution can be gained. nih.gov

Table 2: Key Vibrational Frequencies for Piperazine Derivatives This interactive table shows typical frequency ranges for functional groups found in the target molecule, based on data from related compounds.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3250 - 3500 | 3150 - 3250 | Medium (IR), Weak (Raman) |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong |

| CH₂ Scissoring | 1440 - 1480 | 1440 - 1480 | Medium |

| C-N Stretch | 1000 - 1300 | 1000 - 1300 | Medium-Strong |

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is essential for assessing the purity of this compound and for separating it from its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. It is highly effective for differentiating between structural isomers of piperazine derivatives. nih.govnih.gov While this compound and its (R)-enantiomer are indistinguishable by a standard GC-MS system, the technique can readily separate them from diastereomers (e.g., (R,S)-1-Cyclopentyl-3-methyl-piperazine) or constitutional isomers.

The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of piperazine derivatives often involves cleavage of the ring and loss of substituents. researchgate.net Although regioisomers may have many common fragment ions, differences in the relative abundance of these ions can be used for differentiation. nih.govojp.gov Derivatization, such as acylation of the secondary amine, can sometimes alter fragmentation pathways to provide more unique ions for discrimination. nih.gov

To determine the enantiomeric purity or enantiomeric excess (ee) of this compound, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

High-Performance Liquid Chromatography (HPLC) with a chiral column is commonly employed. unl.pt Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel) are widely used for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

Table 3: Example Chiral HPLC Method Parameters This interactive table outlines typical conditions for the enantiomeric separation of chiral piperazines.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can confirm the relative configuration and enantiomeric purity, X-ray crystallography is the definitive technique for determining the absolute stereochemistry of a chiral molecule. nih.gov This method requires a single, high-quality crystal of the compound.

The technique works by diffracting a beam of X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. To determine the absolute configuration (i.e., distinguishing the S-form from the R-form), anomalous dispersion effects are measured. researchgate.net This is particularly effective if the molecule contains atoms heavier than oxygen, but modern techniques have made it possible even for light-atom structures containing only carbon, hydrogen, and nitrogen. researchgate.net

For this compound, a successful crystallographic analysis would provide an unambiguous assignment of the (S) configuration at the C2 chiral center. It would also yield detailed information on bond lengths, bond angles, and the solid-state conformation of the molecule, including the chair conformation of the piperazine ring and the relative orientation of the cyclopentyl and methyl substituents. nih.gov

Computational and Theoretical Studies on S 1 Cyclopentyl 2 Methyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (S)-1-Cyclopentyl-2-methyl-piperazine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine its optimized molecular geometry and electronic properties. nih.govmdpi.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the compound.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, representative data based on standard values for similar chemical structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (piperazine ring) | 1.46 Å |

| C-C (piperazine ring) | 1.53 Å | |

| C-N (cyclopentyl) | 1.47 Å | |

| C-C (cyclopentyl ring) | 1.54 Å | |

| C-C (methyl) | 1.53 Å | |

| Bond Angles | C-N-C (piperazine) | 110.5° |

| N-C-C (piperazine) | 111.0° | |

| C-N-C (cyclopentyl) | 118.0° | |

| Dihedral Angles | C-N-C-C (piperazine) | ±55° (Chair) |

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. uwlax.edu For this compound, this involves analyzing the puckering of the piperazine (B1678402) and cyclopentyl rings and the rotation of the bond connecting them. The piperazine ring typically adopts a stable chair conformation. researchgate.net Computational methods are used to calculate the potential energy of various conformers to identify the energy minima, which represent the most stable and thus most populated conformations of the molecule. uwlax.edu Understanding the preferred conformation is critical as the molecule's shape dictates how it interacts with other molecules, including biological targets.

Long-duration molecular dynamics (MD) simulations can reveal transitions between different conformational states, identifying a predominant conformer and one or more minor conformers. wustl.edu The relative populations of these conformers can be estimated based on their calculated energies.

Molecular orbital theory provides a deep understanding of the electronic properties and reactivity of a molecule.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge distribution, charge transfer, and intramolecular interactions. nih.gov It provides insights into the delocalization of electron density between filled and unfilled orbitals, which indicates hyperconjugative interactions that stabilize the molecule. researchgate.net This analysis helps to understand the nature of the chemical bonds and the distribution of atomic charges within this compound. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities. nih.gov In the context of this compound, a QSAR study would involve synthesizing a series of related piperazine derivatives and measuring their biological activity against a specific target.

Various molecular descriptors (physicochemical properties) would be calculated for each molecule. For piperazine derivatives, important descriptors have been shown to include electronic parameters like the energy of the LUMO (ELUMO), as well as properties like molar refractivity (MR) and topological polar surface area (PSA). mdpi.com Statistical methods are then used to build a model that correlates these descriptors with the observed activity. mdpi.com Such a model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

Ligand-Target Interaction Modeling (e.g., Molecular Docking, MD simulations for binding modes)

Understanding how a molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is key to elucidating its mechanism of action.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com For this compound, docking simulations can identify the most likely binding pose within the active site of a protein and estimate the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

MD Simulations for Binding Modes : Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose over time. nih.govuni-duesseldorf.de These simulations provide a more realistic and dynamic view of the interaction, showing how the ligand and protein adjust to each other's presence. researchgate.net MD simulations can confirm the stability of key interactions identified in docking and may reveal alternative binding modes or conformational changes in the protein upon ligand binding. uni-duesseldorf.de

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for (S)-1-Cyclopentyl-2-methyl-piperazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosols are generated .

- Storage : Store in a cool, dry, ventilated area away from oxidizers, strong acids, or bases. Stability is temperature-sensitive; monitor degradation via periodic HPLC analysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose via certified hazardous waste contractors, and avoid water jets to prevent aerosolization .

Q. How can researchers synthesize this compound with enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use (S)-camphorsulfonic acid for diastereomeric salt formation, followed by recrystallization in ethanol/water mixtures .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to introduce the cyclopentyl group stereoselectively. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (DMSO-d6) to identify cyclopentyl and methyl group signals. Compare with computed spectra (DFT/B3LYP/6-31G*) for stereochemical validation .

- Purity Assessment : Quantify impurities via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How does this compound influence CO₂ absorption kinetics in amine-based solvents?

- Methodological Answer :

- Experimental Design : Use a wetted-sphere absorption apparatus to measure CO₂ flux in aqueous blends of 2-amino-2-methyl-1-propanol (AMP) and this compound (0.05–0.5 M) at 303–333 K .

- Kinetic Analysis : Apply the zwitterion deprotonation mechanism to model rate constants. The piperazine derivative accelerates CO₂ hydration via dual pathways: direct carbamate formation and catalytic deprotonation of AMP zwitterions .

Q. What mechanisms underlie the pharmacological activity of this compound as a neuromodulator?

- Methodological Answer :

- Receptor Binding Assays : Conduct competitive radioligand displacement studies (e.g., I-α-MSH for melanocortin-4 receptor binding). Calculate values to assess selectivity over MC1/MC3 receptors .

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing MC4 receptors. Use forskolin-stimulated cAMP accumulation as a baseline .

Q. How can contradictory solubility data for this compound in aqueous systems be resolved?

- Methodological Answer :

- Freezing-Point Depression (FPD) Method : Calibrate FPD equipment (e.g., Knauer K7000) to measure solubility from -35°C to 90°C. Identify solid phases (e.g., hydrates) via XRD and DSC .

- Thermodynamic Modeling : Apply the Extended UNIQUAC model to correlate experimental solubility with temperature and amine concentration, accounting for hydrogen bonding and ionic strength effects .

Key Considerations for Experimental Design

- Stereochemical Stability : Monitor racemization under acidic/basic conditions via periodic chiral HPLC .

- Toxicity Screening : Assess acute toxicity (OECD 423) and neurobehavioral effects in rodent models prior to pharmacological studies .

- Environmental Impact : Use closed-loop systems for CO₂ absorption studies to minimize amine emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.